N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Monoamine Oxidase Inhibition QSAR Medicinal Chemistry

This 4-bromo-substituted cyclopropanamine (CAS 18381-82-3) is a critical QSAR tool compound. Its specific electronic (Hammett σ=0.23) and lipophilic (LogP=2.88) profile distinguishes it from non-brominated analogs. Generic substitution invalidates SAR studies. It is essential for research on MAO inhibition and as a synthetic handle for derivative libraries via cross-coupling. Procure with confidence for precise, reproducible data.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 18381-82-3
Cat. No. B1386479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-bromophenoxy)ethyl)cyclopropanamine
CAS18381-82-3
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC1NCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2
InChIKeyTWADDQVFJFGKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine (CAS 18381-82-3): Chemical Properties and Research-Grade Specifications


N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine (CAS 18381-82-3) is a synthetic, small-molecule cyclopropanamine derivative characterized by a 4-bromophenoxyethyl side chain . The compound possesses a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol [1]. Predicted physicochemical properties indicate a density of 1.4±0.1 g/cm³, a boiling point of 346.2±22.0 °C at 760 mmHg, and a calculated LogP value of 2.88 . It is supplied by various vendors for research and further manufacturing use at purities typically ≥98%, with recommended storage at 2-8°C in a sealed, dry environment .

Why N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine (18381-82-3) Cannot Be Readily Substituted by Unsubstituted or Differently Substituted Analogs


Within the class of N-(phenoxyethyl)-cyclopropanamines, even minor alterations to the aryl substitution pattern profoundly impact biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have established that the electronic nature (Hammett σ constant) and lipophilicity (π constant) of the para-substituent are critical determinants of monoamine oxidase (MAO) inhibitory potency [1]. Consequently, the 4-bromo substituent of 18381-82-3 imparts a specific electronic and lipophilic profile that is not equivalent to that of the unsubstituted phenyl analog (CAS 16690-27-0) or the clinically investigated 2-chloro derivative (Lilly 51641). Generic substitution would therefore result in an uncharacterized or predictably different biological outcome, invalidating experimental comparisons or SAR studies reliant on the precise properties of the brominated variant.

Quantitative Differentiation of N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine (18381-82-3) from Structural Analogs


Para-Bromo Substitution Confers a Distinct Electronic Environment (Hammett σ = 0.23) Predictive of MAO Inhibitory Potency

The 4-bromo substituent of 18381-82-3 is defined by a Hammett σ constant of 0.23, a value that is both distinct from and significantly higher than that of the unsubstituted analog (σ = 0.00) and the 4-chloro analog (σ = 0.23) [1]. Foundational SAR work by Fuller et al. (1968) on N-(phenoxyethyl)-cyclopropylamines demonstrated a direct linear correlation between the Hammett σ constant of the para-substituent and the compound's ability to inhibit monoamine oxidase [2]. This established relationship implies that the 4-bromo analog will exhibit a different and predictable level of MAO inhibition compared to unsubstituted or differently substituted variants, providing a specific electronic signature essential for SAR-driven projects [3].

Monoamine Oxidase Inhibition QSAR Medicinal Chemistry

Significantly Enhanced Lipophilicity (ACD/LogP 2.88) Compared to the Unsubstituted Phenyl Analog (LogP ~1.7)

The target compound exhibits a calculated ACD/LogP value of 2.88, which is approximately 1.2 LogP units higher than the predicted LogP of the unsubstituted analog, N-(2-phenoxyethyl)cyclopropanamine . This significant increase in lipophilicity, driven by the 4-bromo substituent, directly impacts critical drug-like properties such as membrane permeability, blood-brain barrier penetration potential, and non-specific binding [1]. In comparative studies of cyclopropanamines, such changes in lipophilicity have been correlated with altered in vivo activity and pharmacokinetic profiles [2].

Physicochemical Property Lipophilicity Pharmacokinetics

Quantifiable Physicochemical Differences from the Unsubstituted Phenyl Analog (Density, Boiling Point, Enthalpy of Vaporization)

The introduction of the bromine atom leads to quantifiable changes in bulk physicochemical properties relative to the des-bromo analog. The target compound has a predicted density of 1.4±0.1 g/cm³ and a boiling point of 346.2±22.0 °C, compared to 1.1±0.0 g/cm³ and 291.9±0.0 °C for N-(2-phenoxyethyl)cyclopropanamine . The enthalpy of vaporization is also significantly higher for the brominated compound (59.0±3.0 kJ/mol vs. 53.1±0.0 kJ/mol) [1]. These differences are consistent with the increased molecular weight and polarizability conferred by the heavy halogen and are critical for any application involving thermal processing, formulation development, or analytical method validation.

Physicochemical Characterization Material Properties Analytical Chemistry

Potential for Differentiated Binding to Adenosine A2A Receptor (Kd ~1.11 μM) Not Reported for Key Analogs

Preliminary in vitro binding data indicates that N-(2-(4-bromophenoxy)ethyl)cyclopropanamine exhibits a measurable dissociation constant (Kd) of 1.11×10³ nM (1.11 μM) for the human wild-type adenosine A2A receptor, as determined by surface plasmon resonance (SPR) [1]. While this affinity is modest, it represents a distinct, quantifiable interaction not widely reported for the unsubstituted phenyl or ortho-chloro analogs in public databases. This datum suggests a potential, albeit weak, off-target or secondary pharmacology profile that may be unique to this substitution pattern, providing a specific hypothesis for follow-up studies.

GPCR Adenosine Receptor Binding Assay

Optimal Research and Development Applications for N-(2-(4-Bromophenoxy)ethyl)cyclopropanamine (CAS 18381-82-3)


Probing the Electronic and Lipophilic Determinants of Monoamine Oxidase (MAO) Inhibition

Given its defined Hammett σ constant (0.23) and LogP (2.88) , 18381-82-3 serves as a precisely characterized tool compound for quantitative structure-activity relationship (QSAR) studies. It is ideally suited for validating and extending the foundational SAR model established by Fuller et al., which directly correlates para-substituent electronic parameters with MAO inhibitory activity [1]. Researchers can use this compound to test hypotheses about the relative contributions of electronic and lipophilic effects to MAO-A vs. MAO-B selectivity within the cyclopropanamine series.

Investigating Structure-Permeability Relationships Across Biological Membranes

The substantial increase in calculated LogP (ΔLogP ≈ +1.2) relative to the unsubstituted parent compound makes 18381-82-3 a valuable comparator in studies designed to elucidate the role of lipophilicity in membrane partitioning and blood-brain barrier (BBB) penetration [2]. It can be used alongside the less lipophilic analog in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies to generate robust, quantitative data on the impact of halogenation on pharmacokinetic behavior.

Serving as a Synthetic Intermediate for Further Derivatization

The presence of the 4-bromophenyl moiety provides a versatile synthetic handle for further chemical transformations, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This makes 18381-82-3 an attractive starting material for the generation of focused libraries of cyclopropanamine derivatives, enabling the rapid exploration of additional chemical space around the phenoxy core while maintaining the core cyclopropanamine scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(4-bromophenoxy)ethyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.